

# Validating the Identity of Dipropyl Maleate with Mass Spectrometry: A Comparative Guide

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## Compound of Interest

Compound Name: *Dipropyl maleate*

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For researchers, scientists, and drug development professionals, unequivocally confirming the identity of chemical compounds is a cornerstone of rigorous scientific practice. This guide provides a comprehensive comparison of mass spectrometry data for **dipropyl maleate** against its isomers, offering a clear protocol for its unambiguous identification.

**Dipropyl maleate**, a key intermediate in various chemical syntheses, can be challenging to distinguish from its geometric isomer, dipropyl fumarate, and other structurally similar compounds. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a powerful analytical technique for this purpose. This guide presents the expected mass spectral fragmentation patterns and a detailed experimental protocol to validate the identity of **dipropyl maleate**.

## Comparative Mass Spectral Data

The primary means of distinguishing **dipropyl maleate** from its isomers via electron ionization mass spectrometry (EI-MS) lies in the differential fragmentation patterns that arise from their distinct molecular structures. The relative abundances of key fragment ions can serve as a diagnostic fingerprint.

Compound	Molecular Weight ( g/mol )	Key Fragment Ions (m/z) and their Relative Intensities
Dipropyl Maleate	200.23	Predicted based on related dialkyl maleates: 159 [M-C <sub>3</sub> H <sub>5</sub> O] <sup>+</sup> , 116 [M-2C <sub>3</sub> H <sub>6</sub> ] <sup>+</sup> or [M-C <sub>4</sub> H <sub>4</sub> O <sub>3</sub> ] <sup>+</sup> , 99 [C <sub>4</sub> H <sub>3</sub> O <sub>3</sub> ] <sup>+</sup> , 43 [C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
Diisopropyl Maleate	200.23	99 (High), 43 (Very High), 100 (Moderate) <sup>[1]</sup>
Diisopropyl Fumarate	200.23	141 (High), 99 (Moderate), 117 (Moderate) <sup>[2]</sup>
Diethyl Maleate	172.18	127 [M-OC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> , 99 [M-COOOC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> , 71, 45, 29

Note: The fragmentation data for **dipropyl maleate** is predicted based on the observed patterns in closely related dialkyl maleates and general principles of mass spectral fragmentation. The most abundant ions for diisopropyl maleate and diisopropyl fumarate are highlighted based on available data.

## Experimental Protocol for GC-MS Analysis

A robust GC-MS method is crucial for the separation and subsequent identification of **dipropyl maleate**. The following protocol is a general guideline that can be adapted to specific instrumentation.

### 1. Sample Preparation:

- Prepare a 1 mg/mL stock solution of the **dipropyl maleate** sample in a volatile solvent such as dichloromethane or ethyl acetate.
- Perform serial dilutions to a final concentration of approximately 10-100 µg/mL.

### 2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B GC System or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25  $\mu$ m film thickness), is recommended.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
  - Initial temperature: 60 °C, hold for 2 minutes.
  - Ramp: 10 °C/min to 280 °C.
  - Hold: 5 minutes at 280 °C.
- MS Transfer Line Temperature: 280 °C.
- Ion Source: Electron Ionization (EI).
- Ion Source Temperature: 230 °C.
- Electron Energy: 70 eV.
- Mass Range: m/z 40-400.
- Solvent Delay: 3 minutes.

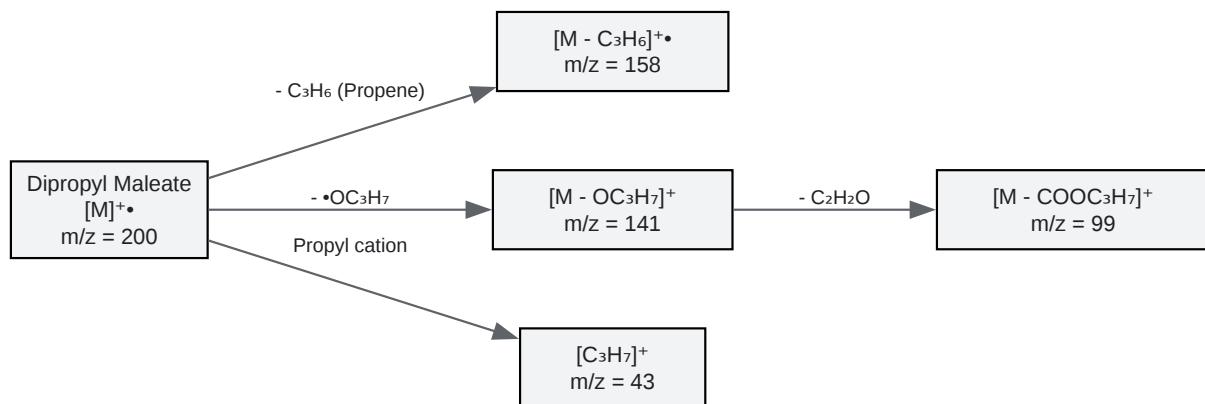
### 3. Data Analysis:

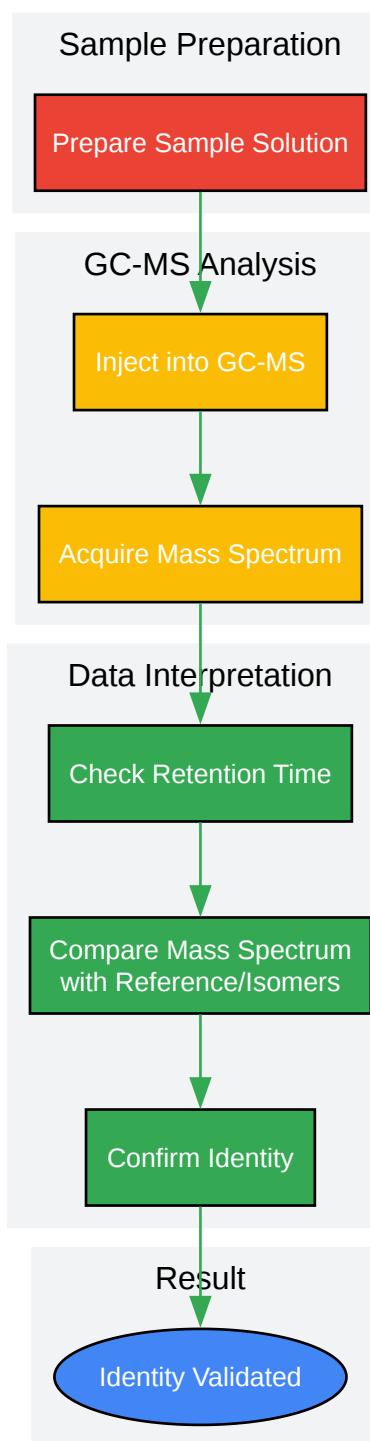
- The retention time of the **dipropyl maleate** peak should be consistent across analyses.
- The acquired mass spectrum should be compared to a reference spectrum if available, or the fragmentation pattern should be analyzed and compared with the expected

fragmentation and the data from its isomers as presented in the table above.

## Fragmentation Pathway of Dipropyl Maleate

The electron ionization of **dipropyl maleate** leads to a molecular ion ( $[M]^{+\bullet}$ ) which then undergoes a series of fragmentation reactions. The proposed major fragmentation pathways are illustrated below.





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## References

- 1. Diisopropyl maleate | C10H16O4 | CID 5369190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diisopropyl fumarate | C10H16O4 | CID 5357078 - PubChem [pubchem.ncbi.nlm.nih.gov]
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